molecular formula C11H9N7O2 B2599452 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pyrazine-2-carboxamide CAS No. 2034414-25-8

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pyrazine-2-carboxamide

Cat. No.: B2599452
CAS No.: 2034414-25-8
M. Wt: 271.24
InChI Key: CZTZHINZPNDHRS-UHFFFAOYSA-N
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Description

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pyrazine-2-carboxamide (molecular formula: C₁₅H₁₂N₈O₂; ChemSpider ID: 39184064) is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyrazine core substituted with a hydroxymethyl group at the 8-position and a pyrazine-2-carboxamide moiety at the 3-position .

Properties

IUPAC Name

N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N7O2/c19-10(7-5-12-1-2-13-7)15-6-8-16-17-9-11(20)14-3-4-18(8)9/h1-5H,6H2,(H,14,20)(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTZHINZPNDHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(=O)N1)CNC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the triazolopyrazine core, followed by functionalization to introduce the hydroxy and carboxamide groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.

    Substitution: Common in modifying the triazolopyrazine core or the pyrazine ring to introduce new functional groups.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific pH levels, temperatures, and solvents to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Pharmacological Applications

The compound's structure positions it favorably for several pharmacological activities:

  • Anticancer Activity : Compounds containing the [1,2,4]triazolo[4,3-a]pyrazine scaffold have been investigated for their potential as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. Inhibiting IDO1 can enhance the immune response against tumors, making this compound a candidate for cancer immunotherapy .
  • Antimicrobial Properties : The triazole moiety is known for its antifungal properties. Research indicates that derivatives of triazoles can exhibit activity against various fungal pathogens, suggesting that N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pyrazine-2-carboxamide may also possess similar properties .
  • Neurokinin Receptor Antagonism : The compound has been shown to act as a selective antagonist at neurokinin receptors, which are involved in pain perception and other physiological processes. This suggests potential applications in pain management and related therapeutic areas .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
  • Substitution Reactions : Further modifications may involve introducing various functional groups to enhance solubility and biological activity.
  • Characterization : Techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

Case Studies and Research Findings

Several studies have highlighted the promising applications of compounds similar to this compound:

StudyFindings
Study on IDO1 Inhibition A novel class of compounds based on triazolo-pyrazine scaffolds showed sub-micromolar potency against IDO1 in vitro .
Antifungal Activity Assessment Triazole derivatives demonstrated significant antifungal activity against Candida species .
Pain Management Research Neurokinin receptor antagonists derived from similar structures exhibited efficacy in reducing pain responses in animal models .

Mechanism of Action

The mechanism by which N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pyrazine-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways. This selective binding is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Key Structural and Functional Differences

Core Heterocycle Variations: The target compound and its closest analogs (e.g., ) share the [1,2,4]triazolo[4,3-a]pyrazine core. However, derivatives like [1,2,4]triazolo[4,3-a]pyridine () and [1,2,4]triazolo[4,3-a]quinoxaline () replace pyrazine with pyridine or quinoxaline, respectively. These changes alter electronic properties and binding affinities. For example, pyridine sulfonamides exhibit antimalarial activity , while quinoxaline derivatives inhibit Topo II .

Substituent Effects: 8-Position: The hydroxy group in the target compound contrasts with the 8-amino group in adenosine receptor antagonists () and the 8-oxo group in cytotoxic analogs (). 3-Position: The pyrazine-2-carboxamide substituent in the target compound differs from sulfonamide (), benzyl (), or arylalkylcarboxylic acid () moieties. Carboxamides are generally associated with improved solubility and metabolic stability compared to nitro or halogenated groups (e.g., ).

For instance, ω-alkylcarboxylic acid derivatives are synthesized via imidazolyl amide intermediates , while adenosine receptor ligands require benzylhydrazine cyclization .

Pharmacological Profiles

  • Anticancer Activity: Bis-triazoloquinoxaline-sulfanyl acetamide derivatives () inhibit Topo II and induce apoptosis, with IC₅₀ values in the low micromolar range. The target compound’s hydroxy and carboxamide groups may similarly interact with DNA-associated enzymes but lack direct evidence .
  • Antimalarial Activity : Pyridine sulfonamides () achieve IC₅₀ values of 2.24 µM, attributed to sulfonamide-mediated falcipain-2 inhibition. The target compound’s pyrazine carboxamide could mimic this interaction but with differing steric effects .
  • The target compound’s lack of a thiosemicarbazide group may limit similar efficacy .

Biological Activity

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pyrazine-2-carboxamide is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by a triazolo-pyrazine core, which is known for its reactivity and ability to interact with various biological targets. It has the molecular formula C12H12N6O3C_{12}H_{12}N_6O_3 and a molecular weight of approximately 288.26 g/mol .

Neurokinin-3 Receptor Antagonism

One of the primary mechanisms through which this compound exerts its biological effects is by acting as a selective antagonist of the neurokinin-3 receptor (NK3R) . This receptor plays a crucial role in various physiological processes, including pain perception and reproductive functions. Antagonism at this receptor has been linked to potential therapeutic effects in conditions such as anxiety and depression.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent . For instance, derivatives of triazolo[4,3-a]pyrazine have shown significant cytotoxic effects against various cancer cell lines. In one study, related compounds exhibited IC50 values indicating strong anti-tumor activity against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines . The mechanism behind this activity may involve inhibition of key signaling pathways associated with tumor growth.

Biological Activities

The compound exhibits a range of biological activities:

  • Antibacterial Activity : Some derivatives have demonstrated moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria. For example, certain triazolo[4,3-a]pyrazine derivatives showed MIC values comparable to first-line antibiotics like ampicillin .
  • Antidiabetic Effects : Compounds within this class have also been explored for their antidiabetic properties, contributing to their potential in managing metabolic disorders .

Case Study 1: Antitumor Efficacy

In a study focused on triazolo[4,3-a]pyrazine derivatives including this compound, researchers evaluated the anticancer efficacy using the MTT assay. The most promising compound showed an IC50 value of 0.83 μM against A549 cells and 0.15 μM against MCF-7 cells. These findings suggest that modifications in the chemical structure can significantly enhance anticancer properties.

Case Study 2: Neurokinin Receptor Interaction

Another study investigated the interaction of this compound with NK3 receptors using binding affinity assays. The results indicated that the compound effectively inhibits NK3 receptor activity at nanomolar concentrations, supporting its potential use in treating anxiety-related disorders.

Summary of Biological Activities

Activity Type Details
Neurokinin Receptor Selective antagonist; potential treatment for anxiety and depression
Anticancer Significant cytotoxicity against A549, MCF-7, HeLa cell lines
Antibacterial Moderate to good activity against Staphylococcus aureus and E. coli
Antidiabetic Potential applications in managing type II diabetes

Q & A

Basic: What are the common synthetic routes for preparing N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pyrazine-2-carboxamide?

Answer:
The synthesis typically involves multi-step heterocyclization and amide coupling . For example:

Core triazolopyrazine formation : Cyclization of hydrazine derivatives (e.g., 3-hydrazinopyrazin-2-ones) with reagents like carbonyldiimidazole (CDI) to form the triazolo[4,3-a]pyrazine scaffold .

Hydroxylation at C8 : Achieved via reflux with hydroxylating agents (e.g., acetic acid/water mixtures) or through intermediates like 8-chloro derivatives followed by hydrolysis .

Methylpyrazine coupling : Amide bond formation between the triazolopyrazine core and pyrazine-2-carboxylic acid using coupling agents like EDCI/HOBt in DMF .
Key intermediates : 8-Hydroxy-triazolo[4,3-a]pyrazine derivatives and pyrazine-2-carboxamide precursors.

Basic: How is regioselectivity ensured during the heterocyclization of triazolo[4,3-a]pyrazine derivatives?

Answer:
Regioselectivity is controlled by:

  • Substrate pre-functionalization : Use of N1-aryl or N1-benzyl groups on pyrazin-2-ones to direct cyclization to the desired position .
  • Reagent choice : CDI promotes cyclization at the hydrazine-bound nitrogen, while phosphorus oxychloride (POCl₃) favors chloro-substitution at C8 for subsequent functionalization .
  • Temperature/solvent : Cyclization in anhydrous DMF at 100°C minimizes side reactions .

Advanced: What analytical methods are critical for characterizing the stereochemical purity of this compound?

Answer:

  • 1H/13C NMR : Signals for the methylene bridge (CH₂ between triazole and pyrazine) and hydroxyl proton (C8-OH) must show sharp singlets (δ ~4.5 ppm for CH₂, δ ~10 ppm for OH) .
  • HPLC-MS : To confirm molecular weight (e.g., [M+H]+ expected at m/z 300–350) and detect regioisomeric impurities .
  • X-ray crystallography : Resolves ambiguities in the triazole-pyrazine fusion geometry, particularly for confirming the [1,2,4]triazolo[4,3-a]pyrazine orientation .

Advanced: How can contradictory solubility data for this compound be resolved in preclinical studies?

Answer:
Contradictions often arise from:

  • Polymorphism : Recrystallization solvents (e.g., DMF vs. EtOAc) yield different crystal forms with varying solubility. Use DSC/TGA to identify stable polymorphs .
  • pH-dependent solubility : The hydroxyl group (pKa ~8–9) increases solubility in alkaline buffers. Test solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) .
  • Co-solvent strategies : Use cyclodextrins or lipid-based formulations to enhance bioavailability if intrinsic solubility is poor .

Advanced: What strategies optimize the compound’s binding affinity to adenosine receptors (A1/A2A)?

Answer:
Based on structural analogs (e.g., triazolo[4,3-a]pyrazin-3-ones):

  • C8 substitution : Hydroxy groups enhance hydrogen bonding with receptor residues (e.g., His264 in A2A) .
  • Pyrazine-2-carboxamide moiety : Acts as a bioisostere for adenine, mimicking endogenous adenosine. Methylation of the pyrazine nitrogen improves lipophilicity and blood-brain barrier penetration .
  • SAR studies : Introduce bulky groups (e.g., benzylpiperazine) at C6 to exploit hydrophobic pockets in the receptor .

Basic: What are the common impurities observed during synthesis, and how are they mitigated?

Answer:

  • Impurity 1 : Uncyclized hydrazine intermediates. Mitigated by strict stoichiometric control of CDI (1:1.2 molar ratio) and extended reflux times (24–48 h) .
  • Impurity 2 : Over-acylated byproducts. Reduced via stepwise addition of coupling agents (EDCI/HOBt) at 60°C .
  • Impurity 3 : Chlorinated residues from POCl₃. Removed by repeated washing with NaHCO₃ solution .

Advanced: How does the compound’s fluorescence profile impact its use in cellular imaging?

Answer:
The conjugated triazole-pyrazine system exhibits UV absorption (λmax ~270–300 nm) and weak fluorescence (Φ < 0.1), limiting direct imaging applications. Solutions include:

  • Derivatization : Attach fluorophores (e.g., dansyl or BODIPY) to the methylene bridge via click chemistry .
  • Metal coordination : Use as a ligand for luminescent lanthanide complexes (e.g., Eu³+ or Tb³+) for time-resolved fluorescence .

Basic: What in vitro assays are recommended for initial evaluation of kinase inhibition activity?

Answer:

  • Kinase panel screening : Use ADP-Glo™ assays for ATP-competitive inhibitors (e.g., EGFR, VEGFR) due to the compound’s pyrazine-carboxamide motif .
  • Cellular assays : Measure IC50 in HeLa or A549 cells using MTT viability assays. Compare to staurosporine as a positive control .
  • Selectivity profiling : Test against off-target kinases (e.g., PKA, PKC) to rule out non-specific binding .

Advanced: How can computational modeling guide the design of analogs with improved metabolic stability?

Answer:

  • Metabolite prediction : Use in silico tools (e.g., StarDrop, MetaSite) to identify vulnerable sites (e.g., C8 hydroxylation, methylene oxidation) .
  • CYP450 docking : Modify the pyrazine ring with electron-withdrawing groups (e.g., Cl, CF₃) to reduce CYP3A4/2D6 affinity .
  • LogP optimization : Aim for LogP 1–3 to balance solubility and membrane permeability .

Advanced: What mechanistic insights explain the compound’s dual activity as a P2X7 receptor antagonist and antioxidant?

Answer:

  • P2X7 antagonism : The triazole-pyrazine core blocks the receptor’s ATP-binding pocket via π-π stacking with Phe293 and Tyr298 .
  • Antioxidant activity : The C8 hydroxyl group scavenges ROS (e.g., •OH, O₂•⁻) through radical stabilization .
  • Synergistic effects : Dual activity reduces neuroinflammation in models of Parkinson’s disease by inhibiting NLRP3 inflammasome activation .

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